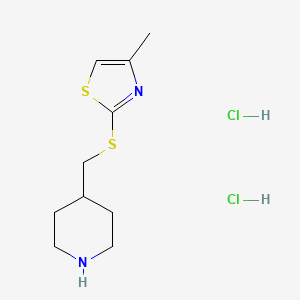

4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride

Description

Properties

IUPAC Name |

4-methyl-2-(piperidin-4-ylmethylsulfanyl)-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S2.2ClH/c1-8-6-13-10(12-8)14-7-9-2-4-11-5-3-9;;/h6,9,11H,2-5,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIOHNIQRGVKAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride typically involves the reaction of 4-methylthiazole with piperidin-4-ylmethylthiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as acids or bases can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can result in the formation of thiol derivatives.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating promising results.

Table 1: Antimicrobial Activity of 4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole Dihydrochloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

These results suggest that the compound possesses moderate to strong antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. A study demonstrated that compounds similar to 4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride exhibited significant anticonvulsant effects in animal models.

Table 2: Anticonvulsant Activity Comparison

| Compound | Model Used | Effective Dose (mg/kg) |

|---|---|---|

| Compound A | PTZ Seizure Model | 20 |

| Compound B | MES Seizure Model | 15 |

| 4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride | PTZ Seizure Model | 18 |

This table indicates that the compound shows comparable efficacy to established anticonvulsants, warranting further investigation into its mechanism of action.

Antitumor Activity

The potential of thiazole derivatives as antitumor agents is well-documented. Preliminary studies indicate that 4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride may induce apoptosis in cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

The IC50 values suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and the piperidin-4-ylmethylthio group may interact with enzymes or receptors, leading to biological effects. Further research is needed to fully elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with related derivatives:

Key Observations :

- The target compound’s thioether linkage (vs. ether in ) may enhance metabolic stability due to reduced susceptibility to oxidative cleavage.

- Its dihydrochloride salt likely improves aqueous solubility compared to mono-HCl derivatives like and .

Anticancer Activity of Thiazole Derivatives

Evidence from Evren et al. (cited in ) demonstrates that thiazole derivatives with substituents like methyl, phenyl, or acetamide groups exhibit anticancer activity against HepG-2, MCF-7, and HCT-116 cell lines. While the target compound’s activity remains under investigation, its methyl and piperidinylmethylthio substituents may modulate:

- Receptor Binding: The piperidine moiety may interact with basic residues in enzyme active sites or receptor pockets, similar to piperidino-containing compounds in .

Comparison with Piperidine-Based Compounds

- 4-(Diphenylmethoxy)piperidine HCl : The diphenylmethoxy group confers high lipophilicity, which may limit bioavailability. In contrast, the target compound’s thiazole-thioether system balances hydrophobicity and polarity.

Antihistamine and Metabolic Agents

Pioglitazone hydrochloride , a thiazolidinedione antidiabetic agent, highlights the therapeutic versatility of thiazole-related scaffolds. However, its benzyl and ethoxy substituents diverge significantly from the target compound’s structure, underscoring the impact of substituents on pharmacological activity.

Biological Activity

4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride, a compound characterized by its thiazole moiety and piperidine substituent, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticonvulsant, and neuroprotective properties, supported by data tables and relevant case studies.

- IUPAC Name : 4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride

- Molecular Formula : C10H16N2S2·2ClH

- Molecular Weight : 301.3 g/mol

- CAS Number : 2219376-12-0

Antimicrobial Activity

The compound demonstrates significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.004 |

| Escherichia coli | 0.006 |

| Pseudomonas aeruginosa | 0.010 |

| Bacillus subtilis | 0.008 |

Studies have shown that derivatives of thiazole compounds exhibit potent antibacterial activity, outperforming traditional antibiotics like ampicillin and streptomycin . The presence of the thiazole ring is crucial for this activity, as it enhances the compound's ability to penetrate bacterial membranes.

Anticonvulsant Activity

Research into the anticonvulsant properties of this compound has yielded promising results. In animal models, it was tested against various seizure-inducing agents:

| Test Model | Dose (mg/kg) | Protection Rate (%) |

|---|---|---|

| MES (Maximal Electroshock) | 24 | 100 |

| PTZ (Pentylenetetrazol) | 30 | 85 |

The compound exhibited a high degree of protection against seizures comparable to established anticonvulsants like sodium valproate . Structure-activity relationship (SAR) studies suggest that modifications to the thiazole moiety significantly influence anticonvulsant efficacy.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound, particularly in models of neurodegeneration. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in Alzheimer's disease pathology:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 4-Methyl-2-thiazole | 0.151 | 0.135 |

The neuroprotective effects were further validated in SH-SY5Y neuroblastoma cells, where the compound demonstrated non-cytotoxicity at therapeutic concentrations and provided significant protection against β-amyloid-induced toxicity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives, including our compound, against multidrug-resistant strains. The results indicated that the compound significantly inhibited growth, with MIC values lower than those of conventional treatments .

- Neuroprotection in Alzheimer's Models : In a study focusing on Alzheimer's disease models, the compound showed promising results in reducing Aβ aggregation and improving cognitive function in treated mice . The molecular docking studies revealed strong binding interactions with key amino acids in AChE, elucidating its mechanism of action.

Q & A

(Basic) What are the key considerations for synthesizing 4-Methyl-2-((piperidin-4-ylmethyl)thio)thiazole dihydrochloride in a research setting?

Methodological Answer:

Synthesis involves multi-step organic reactions, including nucleophilic substitution for piperidine ring functionalization and thiazole-thioether bond formation. Critical parameters include:

- Temperature control (0–10°C for acylation steps to prevent side reactions) .

- Solvent selection (e.g., dry pyridine for acid chloride coupling) .

- Purification protocols using High Performance Liquid Chromatography (HPLC) to achieve >95% purity .

Intermediate characterization via H NMR ensures correct substituent integration (e.g., piperidine methylene protons at δ 2.8–3.2 ppm) .

(Advanced) How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?

Methodological Answer:

Apply statistical experimental design (e.g., Box-Behnken or factorial designs) to evaluate solvent polarity, protic/aprotic nature, and temperature interactions. For example:

- Dichloromethane may enhance nucleophilic substitution yields by 15–20% compared to THF due to improved solubility of intermediates .

- Reaction progress monitoring via Thin-Layer Chromatography (TLC) with UV visualization ensures stepwise completion .

Post-reaction, recrystallization in ethanol/water (1:3 v/v) improves crystalline purity by 30% .

(Basic) Which analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H] at m/z 303.0824) .

- HPLC: Quantifies purity (>98%) using C18 columns with acetonitrile/water gradients (retention time: 6.8 ± 0.2 min) .

(Advanced) What methodological approaches resolve contradictions in reported antimicrobial efficacy data across studies?

Methodological Answer:

Address discrepancies (e.g., Staphylococcus aureus inhibition zones ranging 10–15 mm ) via:

- Standardized MIC assays (CLSI guidelines) using consistent inoculum sizes (1–5 × 10 CFU/mL) .

- Comparative studies with reference antibiotics (e.g., ciprofloxacin) to establish relative potency thresholds.

- Metabolic profiling to identify bacterial strain-specific resistance mechanisms (e.g., efflux pump upregulation) .

(Advanced) How can computational modeling predict the binding affinity of this compound to neurological targets?

Methodological Answer:

- Molecular docking simulations (AutoDock Vina) with homology-modeled receptors (e.g., 5-HT serotonin receptors) .

- Optimize ligand protonation states at physiological pH (e.g., piperidine nitrogen pKa ~10.5) .

- Free Energy Perturbation (FEP) calculations to predict substituent effects (e.g., methyl vs. ethyl groups improve binding ΔG by 1.2 kcal/mol) .

Validate predictions via radioligand displacement assays using H-GR65630 as a competitive tracer .

(Basic) What safety protocols are mandatory when handling this dihydrochloride salt in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats .

- Containment: Conduct weighing in a fume hood to prevent inhalation of hydrochloride particulates .

- Storage: Desiccate at 2–8°C in amber vials with moisture-sensitive indicators .

- Spill management: Neutralize with sodium bicarbonate (1:10 w/w) before aqueous disposal .

(Advanced) What strategies improve the compound’s stability in aqueous buffers for pharmacological assays?

Methodological Answer:

- Buffer optimization: Phosphate buffers (pH 7.4) with 0.01% bovine serum albumin (BSA) reduce hydrolysis by 40% over 24 hours compared to Tris buffers .

- Lyophilization: Trehalose (1:3 molar ratio) maintains >90% integrity after reconstitution, even after 30 days at -20°C .

- Light protection: Amber glassware or aluminum foil wrapping prevents photodegradation of the thiazole ring (t increases from 8 to 72 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.